molecular formula C15H21N3 B11742243 benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742243
M. Wt: 243.35 g/mol
InChI Key: IHKKJPPXFNQADK-UHFFFAOYSA-N
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Description

Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Benzylation: The final step involves the benzylation of the alkylated pyrazole using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.

Major Products

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzylamines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science:

    Industry: The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The benzyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzylpyrazole: Lacks the 2-methylpropyl substitution, resulting in different pharmacokinetic properties.

    2-Methylpropylpyrazole: Lacks the benzyl group, affecting its lipophilicity and binding affinity.

    Benzylamine: Lacks the pyrazole ring, leading to different chemical reactivity and biological activity.

Uniqueness

Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the benzyl group and the substituted pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H21N3/c1-13(2)11-18-12-15(10-17-18)9-16-8-14-6-4-3-5-7-14/h3-7,10,12-13,16H,8-9,11H2,1-2H3

InChI Key

IHKKJPPXFNQADK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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